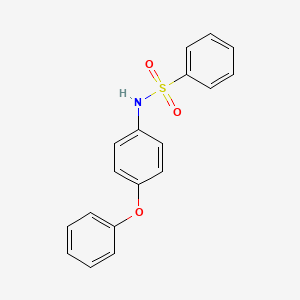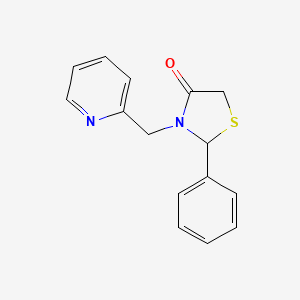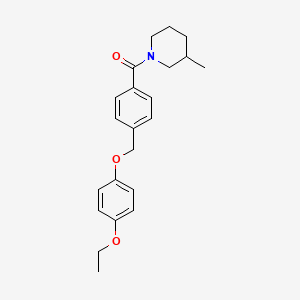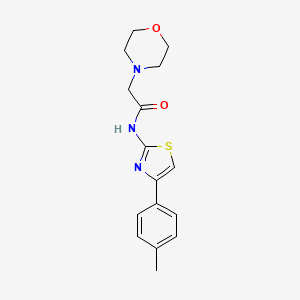
2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a synthetic organic compound featuring a morpholine ring, a thiazole ring, and a p-tolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. For instance, 4-(p-tolyl)thiazol-2-amine can be prepared by reacting p-tolylmethyl ketone with thiourea in the presence of a base like sodium hydroxide.
-
Acylation Reaction: : The thiazole derivative is then acylated using chloroacetyl chloride to form 4-(p-tolyl)thiazol-2-yl)acetyl chloride.
-
Morpholine Addition: : Finally, the acetyl chloride derivative is reacted with morpholine to yield this compound. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production efficiency.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, converting the methyl group to a carboxylic acid or aldehyde under strong oxidizing conditions.
-
Reduction: : Reduction reactions can target the thiazole ring or the acetamide group, potentially leading to the formation of thiazolidine derivatives or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
- p-Toluic acid or p-tolualdehyde.
Reduction: Thiazolidine derivatives or secondary amines.
Substitution: Various substituted morpholine or thiazole derivatives.
科学研究应用
Chemistry
In chemistry, 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The thiazole ring is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the morpholine ring can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Morpholino-N-(4-(phenyl)thiazol-2-yl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Morpholino-N-(4-(p-methoxyphenyl)thiazol-2-yl)acetamide: Contains a p-methoxyphenyl group, which can influence its reactivity and biological activity.
2-Morpholino-N-(4-(p-chlorophenyl)thiazol-2-yl)acetamide: The presence of a chlorine atom can significantly alter its chemical and biological properties.
Uniqueness
2-Morpholino-N-(4-(p-tolyl)thiazol-2-yl)acetamide is unique due to the presence of the p-tolyl group, which can influence its lipophilicity and electronic properties. This can affect its reactivity and interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
属性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H19N3O2S/c1-12-2-4-13(5-3-12)14-11-22-16(17-14)18-15(20)10-19-6-8-21-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18,20) |
InChI 键 |
OXVHUCBDTYJZKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCOCC3 |
溶解度 |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-benzothiazol-2-yl)-4-(3-methoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-3-butenamide](/img/structure/B10816021.png)
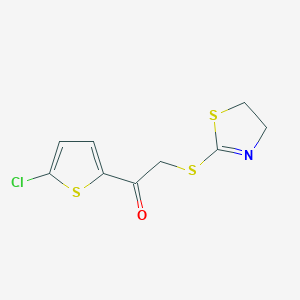
![{[(Oxolan-2-yl)methyl]carbamoyl}methyl 5-nitrofuran-2-carboxylate](/img/structure/B10816046.png)
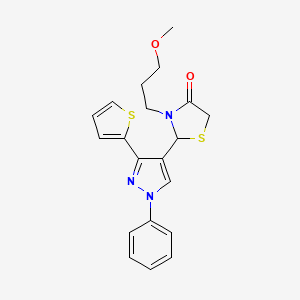
![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B10816059.png)
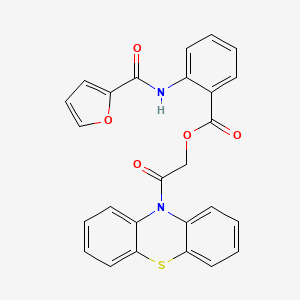
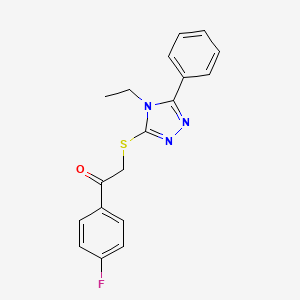
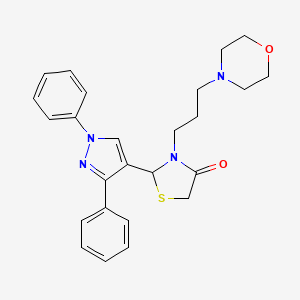

![2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-](/img/structure/B10816079.png)
